molecular formula C23H24N6O B2794721 (1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1426314-52-4

(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No. B2794721
M. Wt: 400.486
InChI Key: IZMGNOGEZIBFQZ-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule that likely contains a benzimidazole core structure . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .

Scientific Research Applications

Synthesis and Structural Analysis

A general and versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and related compounds has been developed. This approach involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine, providing a range of quinoxalines and benzimidazolyl phenyl methanones under mild conditions (Zhan et al., 2019).

Antimicrobial and Antifungal Activities

Novel derivatives of the compound have been synthesized and evaluated for their in vitro antimicrobial activities. Certain derivatives have shown excellent antibacterial and antifungal activities, comparable to standard drugs, highlighting their potential as therapeutic agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activity

Derivatives of this compound have been assessed for their antiproliferative inhibition potency against various human cancer cell lines. Some derivatives demonstrated potent anticancer activities, indicating their potential as leads for the development of new anticancer drugs (Al-Soud et al., 2021).

Anti-inflammatory Agents

Research into piperazine derivatives of this compound has led to the synthesis of molecules with potential anti-inflammatory properties. These compounds have been tested in in-vivo models, showing promising results as anti-inflammatory agents (Patel, Karkhanis, & Patel, 2019).

Tubulin Polymerization Inhibitors

A series of conjugates related to the compound were synthesized and evaluated for their ability to inhibit tubulin polymerization in cancer cell lines. These studies suggest that certain derivatives can effectively disrupt microtubule assembly, which is crucial for cancer cell proliferation (Mullagiri et al., 2018).

Future Directions

The development of new benzimidazole derivatives is an active area of research due to their wide range of biological activities . Future research could focus on the synthesis and characterization of this compound, as well as the exploration of its potential biological activities.

properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c30-23(19-6-7-20-21(16-19)26-17-25-20)29-14-11-27(12-15-29)10-13-28-9-8-24-22(28)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMGNOGEZIBFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

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